N~1~,N~5~-Dicyano-N~1~,N~5~-dimethylpentanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~,N~5~-Dicyano-N~1~,N~5~-dimethylpentanediamide is a chemical compound known for its unique structure and properties It is characterized by the presence of cyano groups and dimethyl groups attached to a pentanediamide backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~5~-Dicyano-N~1~,N~5~-dimethylpentanediamide typically involves the reaction of appropriate nitriles with diamines under controlled conditions. One common method includes the reaction of dimethylamine with a dicyano compound in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of N1,N~5~-Dicyano-N~1~,N~5~-dimethylpentanediamide may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yield and purity of the product. The process may also include purification steps such as recrystallization or chromatography to remove any impurities .
Analyse Chemischer Reaktionen
Types of Reactions
N~1~,N~5~-Dicyano-N~1~,N~5~-dimethylpentanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the cyano groups to amines or other functional groups.
Substitution: The cyano groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and hydrogen peroxide (H~2~O~2~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted derivatives .
Wissenschaftliche Forschungsanwendungen
N~1~,N~5~-Dicyano-N~1~,N~5~-dimethylpentanediamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a pharmaceutical intermediate.
Industry: It finds applications in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of N1,N~5~-Dicyano-N~1~,N~5~-dimethylpentanediamide involves its interaction with molecular targets through its cyano and dimethyl groups. These functional groups can participate in various chemical reactions, leading to the formation of active intermediates. The pathways involved may include nucleophilic addition, electrophilic substitution, and redox reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,4-Dicyano-N~1~,N~1~,N~5~,N~5~-tetraethyl-3-(4-hydroxy-3-methoxy-5-nitrophenyl)pentanediamide
- 4,5-Dicyano-1,2,3-triazole
Uniqueness
N~1~,N~5~-Dicyano-N~1~,N~5~-dimethylpentanediamide is unique due to its specific arrangement of cyano and dimethyl groups on the pentanediamide backbone. This structural uniqueness imparts distinct reactivity and properties compared to other similar compounds .
Eigenschaften
CAS-Nummer |
88245-68-5 |
---|---|
Molekularformel |
C9H12N4O2 |
Molekulargewicht |
208.22 g/mol |
IUPAC-Name |
N,N'-dicyano-N,N'-dimethylpentanediamide |
InChI |
InChI=1S/C9H12N4O2/c1-12(6-10)8(14)4-3-5-9(15)13(2)7-11/h3-5H2,1-2H3 |
InChI-Schlüssel |
BEHMQJGYGBZEIJ-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C#N)C(=O)CCCC(=O)N(C)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.